molecular formula C8H14N2O3 B13314986 Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

Cat. No.: B13314986
M. Wt: 186.21 g/mol
InChI Key: BMYPCLAGSPMBEJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate: is an organic compound with the molecular formula C8H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method involves the reaction of 3-amino-2-oxopyrrolidine with methyl acrylate under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

  • Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
  • (S)-2-(Boc-amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Comparison: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

InChI

InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3

InChI Key

BMYPCLAGSPMBEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC(C1=O)N

Origin of Product

United States

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